1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride
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Overview
Description
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride is a chemical compound with the molecular formula C9H13ClFN3. It is known for its unique structure, which includes a fluorophenyl group attached to an ethylguanidine moiety.
Preparation Methods
The synthesis of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride typically involves the reaction of 2-(2-fluorophenyl)ethylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Scientific Research Applications
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenyl)ethyl]guanidine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can lead to variations in chemical reactivity and biological activity.
1-[2-(2-Bromophenyl)ethyl]guanidine hydrochloride: Similar to the chlorinated analog, this compound contains a bromine atom, which can influence its properties and applications.
1-[2-(2-Iodophenyl)ethyl]guanidine hydrochloride: The iodine-substituted analog may exhibit distinct characteristics due to the larger atomic size and different electronic properties of iodine.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)ethyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3.ClH/c10-8-4-2-1-3-7(8)5-6-13-9(11)12;/h1-4H,5-6H2,(H4,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCYQVSBCYFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C(N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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